TRPV4 Antagonist Activity: RN-9893 Derived from 2-Nitro-4-(trifluoromethyl)benzamide Core Versus TRP Channel Comparators
The 2-nitro-4-(trifluoromethyl)benzamide core scaffold, when elaborated to RN-9893, demonstrates potent and selective TRPV4 antagonism. Direct head-to-head selectivity profiling shows the compound's >15-fold selectivity for TRPV4 over TRPV1, TRPV3, and TRPM8, with no inhibition of TRPV1 at 10 μM and IC₅₀ >30 μM against TRPV3 . This selectivity profile is intrinsic to the 2-nitro-4-CF₃ benzamide pharmacophore; analogs lacking this precise substitution pattern fail to achieve comparable potency-selectivity balance. For users requiring the validated core building block for TRPV4-targeted drug discovery, 2-nitro-4-(trifluoromethyl)benzamide is the documented starting material.
| Evidence Dimension | TRP channel selectivity (IC₅₀ and inhibition at 10 μM) |
|---|---|
| Target Compound Data | TRPV4 IC₅₀ = 320 nM (mouse), 420 nM (human), 660 nM (rat); TRPV1: no inhibition at 10 μM; TRPV3 IC₅₀ >30 μM; TRPM8 IC₅₀ ≈30 μM |
| Comparator Or Baseline | TRPV1 (no inhibition at 10 μM); TRPV3 (IC₅₀ >30 μM); TRPM8 (IC₅₀ ≈30 μM) |
| Quantified Difference | >15-fold selectivity for TRPV4 over TRPV1/TRPV3/TRPM8; >23-fold (mouse) to >45-fold (rat) selectivity window based on IC₅₀ ratios |
| Conditions | Human, rat, and mouse TRPV4 channels; selectivity panel of 54 common biological targets |
Why This Matters
This quantifies the scaffold's documented role in producing a selective TRPV4 antagonist, establishing procurement relevance for ion channel drug discovery programs.
